

Application Notes: Determination of Ammonia by the Phenate Method

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Compound of Interest		
Compound Name:	Ammonium phenolate	
Cat. No.:	B10825881	Get Quote

Introduction and Applicability

The phenate method, also known as the Berthelot reaction, is a robust and sensitive colorimetric method for the quantitative determination of ammonia (NH₃) and ammonium ions (NH₄+) in various aqueous samples.[1][2] This method is widely employed in environmental monitoring of water and wastewater, as well as in clinical and industrial settings, including applications within drug development for monitoring ammonia levels in cell culture media or during stability studies.[3][4][5][6]

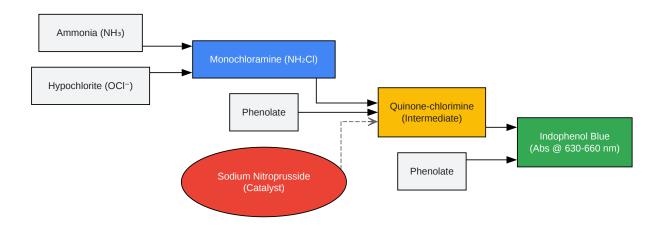
The underlying principle of the method involves the reaction of ammonia with an alkaline phenol (phenate) solution and a hypochlorite solution.[3][4] This reaction, catalyzed by sodium nitroprusside, forms a distinct blue-colored compound called indophenol.[4] The intensity of the blue color, measured spectrophotometrically at a wavelength between 630 and 660 nm, is directly proportional to the ammonia concentration in the sample.[4][7] While the term "ammonium phenolate" might be used, the reaction is more accurately described as the interaction of ammonia with the phenolate ion (the conjugate base of phenol, formed under alkaline conditions) in the presence of an oxidizing agent.[3][8]

Reaction Mechanism

The Berthelot reaction is a multi-step process. First, ammonia reacts with hypochlorite in an alkaline medium to form monochloramine. This is the rate-limiting step. Subsequently, the monochloramine reacts with two molecules of phenolate. The first phenolate molecule couples with monochloramine to form a quinone-chlorimine intermediate. This intermediate then



couples with a second phenolate molecule to form the indophenol blue dye. Sodium nitroprusside is added as a catalyst to increase the reaction rate and intensify the final color.[3] [9]



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Caption: Chemical pathway of the Berthelot (Phenate) reaction for ammonia detection.

Quantitative Method Performance

The phenate method offers reliable performance for ammonia quantification. The typical characteristics are summarized below, based on standardized methods such as EPA Method 350.1 and Standard Methods 4500-NH3.[3][4]

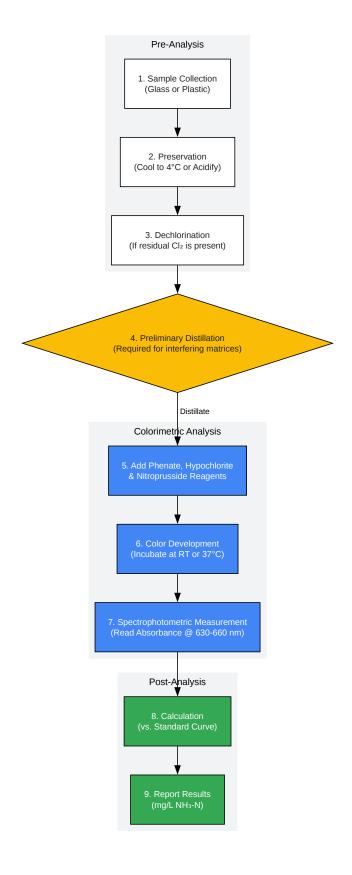


Parameter	Typical Value/Range	Source
Applicable Concentration Range	0.01 - 2.0 mg/L NH₃-N	[3]
Automated Method Range	0.02 - 2.0 mg/L NH₃-N	[4][10]
Manual Method Range	Up to 0.6 mg/L NH₃-N	[11]
Wavelength of Max. Absorbance	630 - 660 nm	[4]
Precision (Standard Deviation)	±0.005 mg/L for surface water samples (0.43-1.41 mg/L)	[4]
Sample Throughput (Automated)	Approx. 60 samples per hour	[3]
Sample Holding Time	24 hours at 4°C; up to 28 days if acidified (pH <2) or frozen	[4][10]

Experimental Workflow

The general workflow for ammonia determination by the phenate method involves several key stages, from sample collection to final analysis. For certain samples, a preliminary distillation step is crucial to eliminate interferences.[3][10]





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Caption: General experimental workflow for the phenate method.



Protocol 1: Manual Phenate Method

This protocol is adapted from established standard methods and is suitable for manual analysis of ammonia in various water samples.[3][10]

- 1. Scope and Interferences
- Applicability: Designed for drinking, surface, and saline waters, as well as domestic and industrial effluents.[3] The linear range is typically up to 0.6 mg/L NH₃-N; samples with higher concentrations must be diluted.[3][11]
- Interferences:
 - Turbidity and Color: Can interfere with absorbance readings. Remove turbidity by filtration.
 A sample blank can correct for inherent color.[4]
 - Calcium and Magnesium: High concentrations, especially in seawater, can cause precipitation. Add a complexing agent like EDTA or citrate.[4]
 - Residual Chlorine: Must be removed by pretreatment with sodium thiosulfate or sodium sulfite.[3][10]
 - pH: The intensity of the color is pH-dependent. Ensure samples, standards, and wash water are at a similar pH.[2][4]

2. Apparatus

- Spectrophotometer for use at 630-660 nm, with a light path of 1 cm or longer.
- Volumetric flasks, pipettes, and glassware.
- Distillation apparatus (if required).
- 3. Reagent Preparation
- Safety Warning: Phenol is toxic and corrosive. Sodium hydroxide is highly caustic. Handle these chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, inside a fume hood.[3]



- Ammonia-Free Water: Use deionized or distilled water, passed through an ion-exchange column, for all reagent and standard preparations.
- Sodium Phenolate Solution: In a 1-L Erlenmeyer flask, dissolve 83 g of phenol in 500 mL of ammonia-free water. While stirring in a fume hood, cautiously add 32 g of NaOH in small increments. Cool and dilute to 1 L with ammonia-free water.[3]
- Sodium Hypochlorite Solution (5%): Use a commercial bleach solution and verify its concentration. Store in a dark, cool place.
- Sodium Nitroprusside Solution (0.05% w/v): Dissolve 0.5 g of sodium nitroprusside in 1 L of ammonia-free water. Store in an amber bottle for up to one month.[3]
- Stock Ammonium Standard (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), previously dried at 105°C, in ammonia-free water and dilute to 1 L.[3]
- Working Ammonium Standards: Prepare a series of standards by diluting the stock solution.
 A typical range would be 0.1, 0.2, 0.5, 1.0, and 1.5 mg/L NH₃-N.

4. Procedure

- Sample Preparation: To a 50 mL sample (or an aliquot diluted to 50 mL), add 2 mL of the Sodium Phenolate solution and mix.
- Color Development: Add 2 mL of the Sodium Nitroprusside solution and mix. Finally, add 5 mL of the Sodium Hypochlorite solution and mix thoroughly.
- Incubation: Cover the samples and standards and allow color to develop at room temperature (22-27°C) for at least 60 minutes in subdued light.
- Measurement: Measure the absorbance of the standards and samples against a reagent blank at 630-660 nm.
- Calculation: Plot a calibration curve of absorbance versus concentration for the standards.

 Determine the concentration of the samples from this curve, correcting for any dilutions.

Protocol 2: 96-Well Microplate Assay



This protocol adapts the phenate method for a high-throughput 96-well plate format, ideal for screening applications in research and drug development.[5]

1. Reagents

• Prepare reagents as described in Protocol 1, or use commercially available kits designed for microplate assays.[5] Note: Reagent concentrations may vary in commercial kits.

2. Procedure

- Standard and Sample Addition: Add 100 μL of each standard, sample, and blank into separate wells of a 96-well clear, flat-bottom plate.[5] For unknown biological samples, it is recommended to test several dilutions.[5]
- Reagent Addition: Add 80 μL of a combined phenate/nitroprusside reagent (Reagent 1) to each well.
- Reaction Initiation: Add 40 μL of the hypochlorite solution (Reagent 2) to each well and mix gently, avoiding bubbles.
- Incubation: Cover the plate and incubate at 37°C for 30 minutes.
- Measurement: Read the absorbance at 670 nm using a microplate reader.[5]
- Calculation: Subtract the absorbance of the blank from all standards and samples. Plot the standard curve and determine the sample concentrations.

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